Regioisomeric Differentiation: N3,N5-Dimethyl vs. N1,N5-Dimethyl Substitution — Physicochemical Impact
The target compound (N3,N5-dimethyl substitution, CAS 61857-90-7) exhibits a computed LogP of 0.0289, markedly lower than the LogP of 0.3 for its closest regioisomer 1,5-dimethyl-2-ethylimidazolin-4-one (N1,N5-dimethyl, CAS 61857-91-8), representing an approximate 10-fold difference in predicted partition coefficient [1][2]. Both compounds share identical molecular formula (C7H12N2O) and near-identical PSA (32.67 vs. 32.7 Ų), isolating the lipophilicity difference to the regioisomeric N-methyl placement [1][2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.0289 (CAS 61857-90-7, N3,N5-dimethyl isomer) |
| Comparator Or Baseline | LogP = 0.3 (CAS 61857-91-8, N1,N5-dimethyl isomer) |
| Quantified Difference | ΔLogP ≈ 0.27 (~10-fold difference in predicted partition) |
| Conditions | Computed values from ChemSrc and Molaid databases; experimental validation not reported |
Why This Matters
A 10-fold LogP difference between regioisomers can significantly alter membrane permeability, protein binding, and ADME properties in biological assays — making isomer identity verification critical for reproducible experimental outcomes.
- [1] ChemSrc. 61857-90-7 CAS Database Entry: 2-Ethyl-1,4-dimethyl-4H-imidazol-5-one. https://m.chemsrc.com/baike/378200.html. Accessed April 2026. View Source
- [2] Molaid Chemical Database. 1,5-Dimethyl-2-ethylimidazolin-4-on (CAS 61857-91-8) — Physicochemical Properties and Patent Information. https://www.molaid.com/MS_21667613. Accessed April 2026. View Source
